molecular formula C8H8F2N2O2 B13240599 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid

Cat. No.: B13240599
M. Wt: 202.16 g/mol
InChI Key: SIACZXNQDKQIAX-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid ( 1342583-09-8) is a high-value pyrimidine derivative designed for research and development applications. This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules. Its molecular formula is C8H8F2N2O2, with a molecular weight of 202.16 g/mol . The structure of this compound, which features a carboxylic acid functional group and a difluoromethyl substituent on the pyrimidine ring, makes it a valuable precursor for constructing targeted libraries for screening. The pyrimidine core is a privileged scaffold in pharmaceuticals, and the incorporation of fluorine atoms is a common strategy to fine-tune the potency, metabolic stability, and membrane permeability of drug candidates. The carboxylic acid group provides a key handle for further synthetic modification, such as amide coupling or esterification, enabling its integration into larger molecular architectures. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling. While a specific GHS classification is not fully detailed in all sources, similar compounds indicate potential hazards, and safe laboratory practices, including the use of appropriate personal protective equipment (PPE), are essential .

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8F2N2O2/c1-2-5-11-3-4(8(13)14)6(12-5)7(9)10/h3,7H,2H2,1H3,(H,13,14)

InChI Key

SIACZXNQDKQIAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to enzymes and receptors, thereby modulating their activity . This interaction can inhibit or activate specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Lipophilicity and Solubility :

  • The difluoromethyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to non-fluorinated analogues like 4-ethyl-2-methylpyrimidine-5-carboxylic acid (logP ~1.2) . However, it is less lipophilic than trifluoromethyl-containing derivatives (logP ~2.4) due to fewer fluorine atoms .
  • The carboxylic acid group ensures moderate aqueous solubility (~50–100 µM at pH 7.4), comparable to ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (solubility: 35 µM) but lower than amino-substituted variants (e.g., 4-aminopyrimidine-5-carboxylic acid: solubility >200 µM) .

Metabolic Stability :

  • Fluorination at C4 reduces oxidative metabolism in hepatic microsomes (t1/2 >60 min) compared to non-fluorinated compounds (t1/2 ~30 min), as seen in studies on related pyrimidines .

Biological Activity

4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoromethyl and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

The molecular formula of 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is C8H8F2N2O2C_8H_8F_2N_2O_2 with a molecular weight of approximately 194.16 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC8H8F2N2O2C_8H_8F_2N_2O_2
Molecular Weight194.16 g/mol
IUPAC Name4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid

Antimicrobial Properties

Research indicates that pyrimidine derivatives, including 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid, exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains, demonstrating significant inhibition of growth. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways. In particular, derivatives with similar structures have shown IC50 values ranging from 0.87 to 12.91 μM in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating promising anticancer efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity. For example, substituents at the 4-position have been shown to enhance inhibitory activity against specific enzymes related to cancer progression .

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electronegative groups like fluorines can enhance binding affinity to target proteins.
  • Hydrophobic Interactions : Alkyl substitutions increase lipophilicity, potentially improving membrane permeability and bioavailability.
  • Enzyme Inhibition : Compounds with similar scaffolds have been identified as potent inhibitors of enzymes such as NAPE-PLD, which is involved in lipid signaling pathways .

Case Studies

Several studies have highlighted the biological potential of pyrimidine derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrimidine derivatives exhibited significant antimicrobial activity with MIC values comparable to established antibiotics .
  • Cancer Cell Studies : In vitro assays showed that derivatives of 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid induced apoptosis in cancer cell lines, leading to increased levels of caspase activation .
  • Inflammatory Response : Research indicated that certain analogs could inhibit COX enzymes, suggesting anti-inflammatory properties alongside their antimicrobial and anticancer effects .

Q & A

What are the optimal synthetic routes for 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid, and how can reaction conditions be refined to improve yields?

Answer:
The synthesis of pyrimidine-5-carboxylic acid derivatives typically involves cyclocondensation of β-keto esters with urea/thiourea derivatives under acidic conditions (Biginelli-like reactions). For fluorinated analogs like 4-(difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid, post-synthetic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® is critical. Key optimizations include:

  • Temperature control : Reflux in ethanol or acetonitrile (80–100°C) minimizes side reactions like decarboxylation .
  • Catalyst selection : NaOH or HCl catalysis improves cyclization efficiency, while molecular sieves enhance fluorination yields by absorbing water .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

How does the difluoromethyl group at position 4 influence the compound’s electronic properties and binding interactions in biological targets?

Answer:
The difluoromethyl group (–CF₂H) introduces strong electron-withdrawing effects (σ = 0.43) and lipophilicity (π = 0.68), altering the compound’s:

  • Acidity : The carboxylic acid at position 5 becomes more acidic (pKa ~2.5–3.0), enhancing solubility in polar solvents and bioavailability .
  • Conformational rigidity : Fluorine’s stereoelectronic effects restrict rotation around the C4–CF₂H bond, favoring planar conformations that improve docking into enzyme active sites (e.g., DHFR or kinase targets) .
  • Hydrogen bonding : The –CF₂H group can act as a weak hydrogen-bond donor, potentially stabilizing interactions with residues like Ser/Thr in catalytic pockets .

What spectroscopic and chromatographic methods are most reliable for characterizing 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid?

Answer:

  • ¹H/¹³C NMR : The difluoromethyl group splits into a doublet of quartets (δ ~5.5–6.0 ppm for ¹H; δ ~110–120 ppm for ¹³C), while the ethyl group at position 2 shows triplet/multiplet patterns (δ ~1.2–1.4 ppm) .
  • FT-IR : Carboxylic acid O–H stretch (2500–3000 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–F vibrations (1000–1200 cm⁻¹) confirm functional groups .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) with ESI-MS detect [M+H]⁺ ions (expected m/z ~273.2) and quantify purity (>98%) .

How can researchers evaluate the antimicrobial activity of this compound, and what are common pitfalls in assay design?

Answer:

  • Broth microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL. Include positive controls (ciprofloxacin) and solvent controls (DMSO <1%) .
  • Pitfalls :
    • pH sensitivity : The carboxylic acid may precipitate in neutral media; use buffered media (pH 5.5–6.5) to maintain solubility .
    • Synergistic effects : Combine with β-lactams to assess resistance modulation .

What strategies mitigate poor aqueous solubility of 4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid in pharmacological assays?

Answer:

  • Salt formation : Convert to sodium or potassium salts (solubility >50 mg/mL in water) .
  • Co-solvents : Use PEG-400 or cyclodextrin complexes (10–20% w/v) in in vivo studies .
  • Prodrugs : Synthesize ester derivatives (e.g., ethyl or pivaloyloxymethyl esters) for improved membrane permeability .

How should researchers address contradictory data in structure-activity relationship (SAR) studies for this compound?

Answer:

  • Replicate assays : Confirm activity trends across ≥3 independent experiments to rule out batch variability .
  • Orthogonal techniques : Pair enzymatic inhibition data (IC₅₀) with cellular assays (e.g., MIC for antimicrobials) to validate target engagement .
  • X-ray crystallography : Resolve ligand-protein co-crystal structures to identify critical interactions (e.g., hydrogen bonds with Thr45 in DHFR) .

What computational tools are effective for predicting the binding modes of fluorinated pyrimidine derivatives?

Answer:

  • Molecular docking (AutoDock Vina) : Use high-resolution protein structures (PDB ID 1U72 for DHFR) and account for fluorine’s van der Waals radii (1.47 Å) .
  • MD simulations (GROMACS) : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of fluorine-mediated interactions .
  • QM/MM : Calculate electrostatic potential maps to rationalize fluorine’s impact on binding affinity .

What are synthetic alternatives to the ethyl group at position 2 for modulating bioactivity?

Answer:

  • Alkyl variations : Replace ethyl with isopropyl (increased lipophilicity) or cyclopropyl (rigidity) to optimize LogP (target ~1.5–2.5) .
  • Aromatic substituents : Introduce phenyl or pyridyl groups via Suzuki coupling to enhance π-π stacking with aromatic residues .
  • Polar groups : Incorporate –OH or –NH₂ to improve solubility and hydrogen-bond capacity .

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